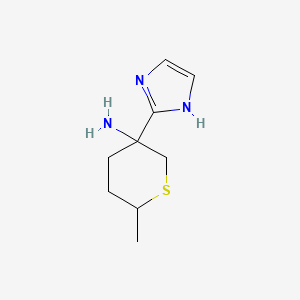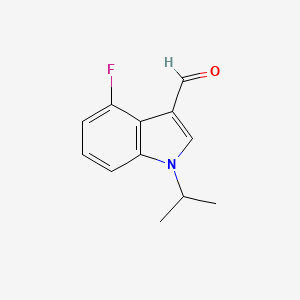
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Fluorination: Introduction of the fluorine atom at the 4-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor.
Formylation: Introduction of the formyl group at the 3-position of the indole ring. This can be done using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is not well-documented. like other indole derivatives, it may interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Potential to bind to specific receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Fluoroindole: Lacks the propan-2-yl and formyl groups.
1-(Propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom.
4-Fluoro-1H-indole-3-carbaldehyde: Lacks the propan-2-yl group.
Uniqueness
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the propan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
4-fluoro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3 |
InChIキー |
BRIYLXSAYUFSRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=C1C=CC=C2F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


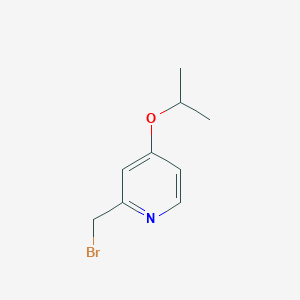
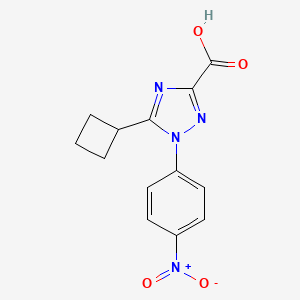
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
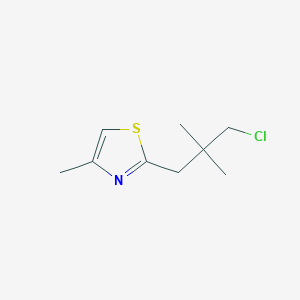
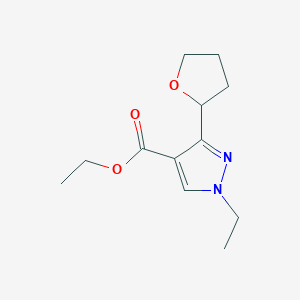
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
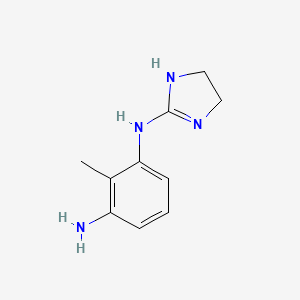
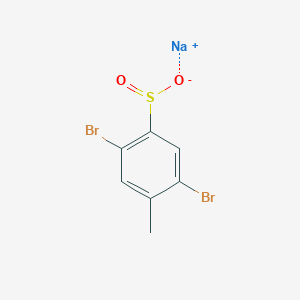
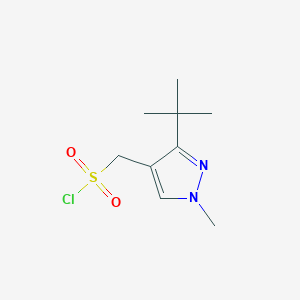
![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
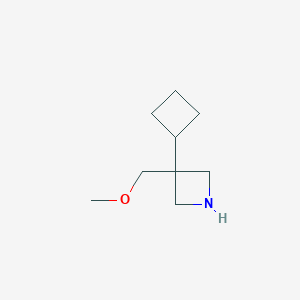
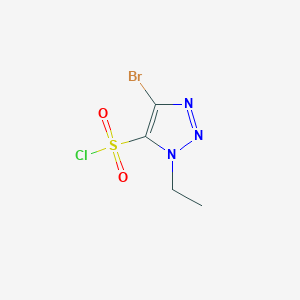
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
